2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c13-9-3-1-2-8(6-9)10-4-5-12(18)16(15-10)7-11(14)17/h1-6H,7H2,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFESBPXPRMBISJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C(=O)C=C2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromobenzoyl chloride with hydrazine to form 3-(3-bromophenyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyridazinone structure. The final step involves the acetylation of the pyridazinone with acetic anhydride to form 2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form hydroxyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 3-(3-bromophenyl)-6-hydroxy-pyridazin-1-yl acetamide.
Reduction: Formation of 2-[3-(3-bromophenyl)-6-hydroxy-pyridazin-1-yl]acetamide.
Substitution: Formation of 2-[3-(3-aminophenyl)-6-oxopyridazin-1-yl]acetamide or 2-[3-(3-mercaptophenyl)-6-oxopyridazin-1-yl]acetamide.
Wissenschaftliche Forschungsanwendungen
Chemical Applications
Building Block for Synthesis
- The compound serves as a fundamental building block in the synthesis of more complex heterocyclic compounds. Its structure allows for modifications that can lead to the development of new materials with specific chemical properties.
Synthetic Routes
- The synthesis typically involves cyclization reactions, such as the reaction of 3-bromobenzoyl chloride with hydrazine to form intermediates that are further processed into pyridazinone derivatives. These synthetic methods can be optimized for large-scale production using continuous flow reactors, enhancing efficiency and yield .
Biological Applications
Enzyme Inhibition and Receptor Modulation
- Research indicates that 2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide may act as an enzyme inhibitor or receptor modulator. Its ability to bind strongly to hydrophobic pockets in proteins and form hydrogen bonds with amino acids suggests potential roles in modulating biological pathways .
Therapeutic Potential
- The compound has been explored for its anti-inflammatory and anticancer properties. Studies have shown that related pyridazinone derivatives exhibit significant biological activities, including agonistic effects on formyl peptide receptors (FPRs), which are implicated in immune response modulation .
Medicinal Applications
Drug Development
- As a lead compound, 2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide is being investigated for its therapeutic potential against various diseases. Its structural characteristics make it a candidate for developing pharmaceuticals targeting specific enzymes or receptors involved in inflammatory processes and cancer progression .
Case Studies
- In one study, derivatives of pyridazinones were shown to reduce pain hypersensitivity in animal models, demonstrating the compound's potential as a pain management agent . Another study highlighted its efficacy in protecting against myocardial infarction injury in mice, further supporting its therapeutic applications .
Industrial Applications
Material Development
- The compound is also utilized in the development of new materials with tailored chemical properties. Its unique structure allows for the creation of polymers or coatings with specific functionalities, making it valuable in materials science .
Summary of Findings
The diverse applications of 2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide underscore its significance in scientific research:
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Chemistry | Building block for complex synthesis | Synthesis routes involving cyclization |
| Biology | Enzyme inhibition, receptor modulation | Agonistic effects on FPRs |
| Medicine | Drug development for anti-inflammatory and anticancer therapies | Pain management and myocardial protection studies |
| Industry | Development of new materials | Tailored polymers and coatings |
Wirkmechanismus
The mechanism of action of 2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide involves its interaction with specific molecular targets. The bromophenyl group allows for strong binding to hydrophobic pockets in proteins, while the pyridazinone ring can form hydrogen bonds with amino acid residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Pyridazinone Ring
- Target Compound: The pyridazinone ring is unsubstituted except for the 3-bromophenyl group. This simplicity may enhance binding flexibility.
- N-(3-Bromophenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide (): Incorporates a 3,5-dimethylpyrazole group on the pyridazinone ring.
- N-(4-Bromophenyl)-2-[5-[(3-bromophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl]acetamide (): Features a 3-methyl group and a 5-(3-bromobenzyl) substituent on the pyridazinone. The benzyl group adds steric bulk, which might reduce binding efficiency (EC50 ~50,000 nM) .
Halogen Substitution on the Phenyl Ring
- 3-Bromophenyl vs. 4-Bromophenyl : The target compound’s 3-bromo substitution contrasts with the 4-bromo analog in . Meta-substitution may optimize spatial alignment with hydrophobic pockets in target proteins compared to para-substitution.
- 4-Fluorophenyl Analogs : CID-49671233 () replaces bromine with fluorine at the 4-position. Fluorine’s smaller size and higher electronegativity could alter binding kinetics and solubility .
Linker Modifications
- Acetamide vs. Ethyl Linkers: The target compound uses a direct acetamide linker, whereas CID-49671233 () employs an ethyl chain between the pyridazinone and acetamide.
Additional Functional Groups
- Methoxy and Trifluoromethyl Substituents : Compounds like N-(4-Fluorophenyl)-2-[5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide () introduce methoxy and trifluoromethyl groups. These polar substituents could enhance solubility or introduce steric hindrance, depending on their placement .
Activity Data and Structural Correlations
Biologische Aktivität
2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a bromophenyl group and a pyridazinone core , linked through an acetamide moiety. Its molecular formula is , with a molecular weight of approximately 283.13 g/mol. The presence of the bromine atom enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.
The mechanism of action involves the compound's ability to interact with specific biological targets. The bromophenyl group facilitates strong binding to hydrophobic pockets in proteins, while the pyridazinone ring can form hydrogen bonds with amino acid residues. This dual interaction can inhibit enzyme activity or modulate receptor functions, leading to observed biological effects such as:
- Inhibition of phosphodiesterase 4 (PDE4) : Known for its anti-inflammatory properties, PDE4 inhibition is crucial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
- Agonist activity at formyl peptide receptors (FPRs) : The compound has shown potential as an FPR agonist, inducing intracellular calcium flux in immune cells, which may contribute to its anti-inflammatory effects .
Antiinflammatory Properties
Research indicates that 2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit cytokine production and reduce inflammatory responses in various cell types .
Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell invasion and migration, potentially through modulation of matrix metalloproteinases (MMPs) .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| PDE4 Inhibition | Reduces inflammation | |
| FPR Agonism | Induces calcium flux in immune cells | |
| Anticancer Activity | Inhibits cell invasion and migration |
Case Study: FPR Agonist Activity
In a study investigating pyridazinone derivatives, 2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide was identified as a potent FPR agonist. The compound induced significant intracellular calcium flux in HL-60 cells transfected with FPRs, demonstrating its potential role in modulating immune responses .
Synthesis and Structural Modifications
The synthesis of 2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide typically involves cyclization reactions under controlled conditions. Modifications to the bromophenyl or pyridazinone moieties can enhance biological activity or selectivity for specific targets .
Q & A
Q. What methodologies elucidate interactions between this compound and cytochrome P450 enzymes?
- Methodological Answer :
- Fluorescence-Based Inhibition Assays : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) with probe substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- Time-Dependent Inhibition (TDI) Studies : Pre-incubate compound with NADPH-fortified microsomes to assess mechanism-based inactivation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
